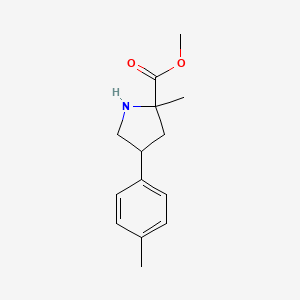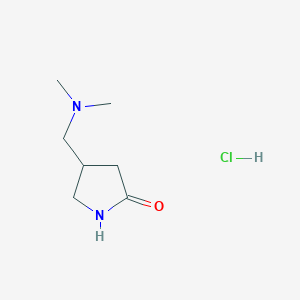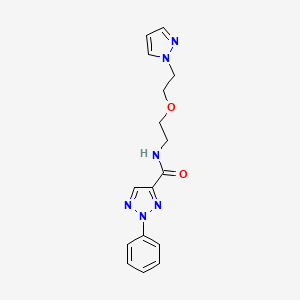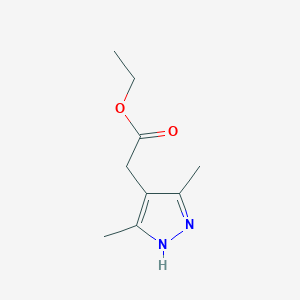![molecular formula C18H17FN2O2S2 B2842476 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea CAS No. 2097922-00-2](/img/structure/B2842476.png)
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a urea derivative with a 2,2’-bithiophene and a 4-fluorophenyl group. Urea derivatives are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals . Bithiophene is a type of thiophene, a sulfur-containing heterocycle, that is often used in organic electronics . The 4-fluorophenyl group is a common motif in medicinal chemistry, known to influence the bioactivity of compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show interesting features due to the presence of the bithiophene and 4-fluorophenyl groups. These groups could potentially engage in π-stacking interactions, influencing the overall conformation and properties of the molecule .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could react with nitrous acid to form nitrogen, carbon dioxide, and water .Physical And Chemical Properties Analysis
Urea is a colorless, crystalline solid that is highly soluble in water but less soluble in alcohol . The presence of the bithiophene and 4-fluorophenyl groups could potentially influence these properties.Applications De Recherche Scientifique
Chemical Synthesis and Properties
- Research into the cocondensation of urea with methylolphenols under acidic conditions explores the formation of various urea derivatives, contributing to the understanding of urea-based compound synthesis, including potentially similar compounds to the one (Tomita & Hse, 1992).
Corrosion Inhibition
- Studies on the inhibition effect of urea derivatives in acid solutions on mild steel demonstrate their potential as corrosion inhibitors, suggesting that similar compounds could be explored for protective applications in industrial materials (Bahrami & Hosseini, 2012).
Medicinal Chemistry and Pharmacology
- Exploration of urea derivatives as neuropeptide Y5 receptor antagonists indicates their potential in developing treatments for conditions modulated by this receptor, pointing to the diverse biological activities urea-based compounds can exhibit (Fotsch et al., 2001).
- Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water shed light on environmental behaviors of these compounds, emphasizing their environmental impact and degradation processes (Gatidou & Iatrou, 2011).
Mécanisme D'action
Target of Action
It is known that bithiophene-based compounds are often used in the design of wide-bandgap conjugated copolymers . These polymers are used in photovoltaic cells, suggesting that the compound may interact with photovoltaic materials .
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets in photovoltaic cells. The donor–donor–acceptor (D–D–A) molecular strategy is used to design and synthesize these wide-bandgap conjugated copolymers . The compound, containing 2,2’-bithiophene, is introduced to the D–A polymer as a third component to investigate the influence of the conjugation backbone on photovoltaic properties .
Biochemical Pathways
The compound’s influence on the photovoltaic performance of polymer solar cells (pscs) suggests it may play a role in energy conversion processes .
Result of Action
The compound’s introduction to the D–A polymer influences the photovoltaic properties of the polymer. For instance, a compound with a bithiophene unit exhibits a deeper highest occupied molecular orbital (HOMO) level and a more planar backbone structure with slightly higher mobility . This results in improved photovoltaic performance of PSCs .
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14(22)15-7-8-17(25-15)16-2-1-9-24-16/h1-9,14,22H,10-11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSYNFNNOODGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842393.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2842394.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842396.png)
![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide](/img/structure/B2842397.png)
![5,8-Dimethylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2842399.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842402.png)

![4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2842404.png)
![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)

![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)


